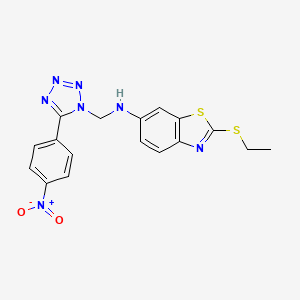

6-Benzothiazolamine, 2-(ethylthio)-N-((5-(4-nitrophenyl)-1H-tetrazol-1-yl)methyl)-

Description

The compound 6-Benzothiazolamine, 2-(ethylthio)-N-((5-(4-nitrophenyl)-1H-tetrazol-1-yl)methyl)- features a benzothiazole core substituted with an ethylthio group at position 2 and a tetrazole ring linked via a methyl group to a 4-nitrophenyl moiety at position 5 of the tetrazole. Benzothiazoles are known for their broad pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The tetrazole ring enhances metabolic stability and bioactivity, while the 4-nitrophenyl group contributes electron-withdrawing effects that may influence binding affinity and reactivity .

Properties

CAS No. |

82746-89-2 |

|---|---|

Molecular Formula |

C17H15N7O2S2 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

2-ethylsulfanyl-N-[[5-(4-nitrophenyl)tetrazol-1-yl]methyl]-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C17H15N7O2S2/c1-2-27-17-19-14-8-5-12(9-15(14)28-17)18-10-23-16(20-21-22-23)11-3-6-13(7-4-11)24(25)26/h3-9,18H,2,10H2,1H3 |

InChI Key |

LIIMDKKKDSWCAF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC2=C(S1)C=C(C=C2)NCN3C(=NN=N3)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

The compound 6-Benzothiazolamine, 2-(ethylthio)-N-((5-(4-nitrophenyl)-1H-tetrazol-1-yl)methyl)- represents a novel addition to the family of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-Benzothiazolamine, 2-(ethylthio)-N-((5-(4-nitrophenyl)-1H-tetrazol-1-yl)methyl)- can be represented as follows:

- Molecular Formula : C13H14N4OS

- CAS Number : [insert CAS number if available]

- Molecular Weight : [insert molecular weight if available]

The compound features a benzothiazole core, which is a common motif in medicinal chemistry due to its ability to interact with various biological targets.

Antitumor Activity

Research has shown that benzothiazole derivatives often exhibit significant antitumor properties. A study demonstrated that compounds similar to 6-Benzothiazolamine showed high potential in inhibiting cell proliferation across various cancer cell lines. For instance, in two-dimensional (2D) assays, certain benzothiazole derivatives displayed IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .

Antimicrobial Activity

Benzothiazole compounds have also been evaluated for their antimicrobial properties. A systematic study indicated that compounds with a benzothiazole structure exhibited promising activity against both Gram-positive and Gram-negative bacteria. Specifically, testing against Staphylococcus aureus and Escherichia coli revealed that these compounds could significantly inhibit bacterial growth, suggesting their potential as antimicrobial agents .

The mechanisms by which benzothiazole derivatives exert their biological effects often involve interactions with DNA. Many studies have indicated that these compounds can bind to the minor groove of DNA, affecting replication and transcription processes . The presence of functional groups like nitro or ethylthio can modulate these interactions, potentially enhancing their efficacy.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity in Lung Cancer

A specific case study focused on the evaluation of a series of benzothiazole derivatives against human lung cancer cells revealed that the presence of a nitrophenyl group significantly enhanced antitumor activity. The study employed both 2D and 3D assay formats to assess cytotoxicity, finding that while the compounds were effective in 2D assays, their efficacy was somewhat reduced in more physiologically relevant 3D environments .

Additional Findings

Further investigations into the pharmacokinetics and toxicity profiles of these compounds are essential for understanding their therapeutic potential. Preliminary studies suggest that while effective against tumor cells, some derivatives may exhibit cytotoxic effects on normal cells at higher concentrations.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Benzothiazole vs. Benzothiazoles generally exhibit stronger antimicrobial activity due to sulfur’s electronegativity .

- Tetrazole vs. Thiadiazole : Tetrazoles offer better metabolic stability, while 1,3,4-thiadiazoles may enhance antimicrobial potency due to their planar structure and hydrogen-bonding capacity .

- Substituent Effects : The 4-nitrophenyl group in the target compound and thiadiazole derivatives enhances electron-withdrawing effects, improving reactivity in nucleophilic substitutions .

Comparison :

- The target compound’s synthesis likely parallels benzoxazole-tetrazole hybrids (), where sodium azide is critical for tetrazole ring formation.

- Thiadiazole derivatives () require harsher conditions (reflux with triethylamine), whereas benzothiazole-pyrazole hybrids use electrophilic formylation (Vilsmeier-Haack) for aldehyde introduction .

Key Findings :

- Antimicrobial Activity : Thiadiazole derivatives () outperform benzoxazole-tetrazole hybrids, suggesting that sulfur-containing heterocycles (thiadiazole, benzothiazole) are more effective against Gram-negative bacteria and fungi.

- Role of Nitrophenyl Group : Compounds with 4-nitrophenyl (target compound, thiadiazoles) show enhanced bioactivity due to improved membrane penetration and target binding .

- Tetrazole Contribution : Tetrazole-containing hybrids (target compound, ) may exhibit dual antibacterial and antitumor effects, as seen in related studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.